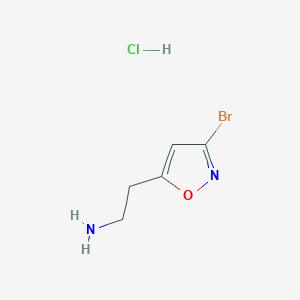
2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride” is a chemical compound with the molecular formula C5H6BrNO2 . It is also known as 2-(3-Bromo-1,2-oxazol-5-yl)ethanol .
Molecular Structure Analysis
The molecular weight of “this compound” is 192.011 Da . The InChI code for this compound is 1S/C5H6BrNO2/c1-10(2,3)15-9(14)12-5-4-7-6-8(11)13-16-7/h6H,4-5H2,1-3H3, (H,12,14) .Scientific Research Applications
Synthesis and Biological Activity
- 2-(Isoxazol-4-yl)ethanols and Derivatives : A study by Chagarovskiy et al. (2016) developed an approach to synthesize 2-(isoxazol-4-yl)ethanols, which can be further transformed into 2-(pyrazolyl)ethylamine, showing potential as bioactive compounds and for the synthesis of derivatives of the antitumor alkaloid crispine A (Chagarovskiy et al., 2016).
Pharmacological Developments
- In Vivo Metabolism Studies : Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats, identifying several metabolites. These findings provide insights into the metabolic pathways of similar bromo-substituted compounds (Kanamori et al., 2002).
Corrosion Inhibition
- Imidazoline Derivatives as Corrosion Inhibitors : Zhang et al. (2015) explored bromide-substituted imidazoline derivatives, including 2-(2-tribromomethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, as corrosion inhibitors for mild steel in hydrochloric acid solution. The study provides insights into the use of bromo-substituted compounds in industrial applications (Zhang et al., 2015).
Synthesis of Bioactive Compounds
- Synthesis of Isoxazole Derivatives : Research by Popat et al. (2004) involved the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives, highlighting the importance of bromo-substituted isoxazoles in the development of antitubercular and antimicrobial agents (Popat et al., 2004).
properties
IUPAC Name |
2-(3-bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O.ClH/c6-5-3-4(1-2-7)9-8-5;/h3H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWXPNXMTNTSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


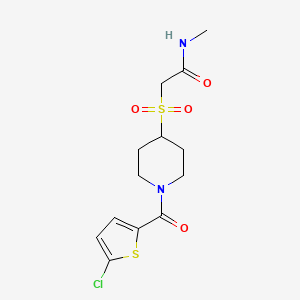
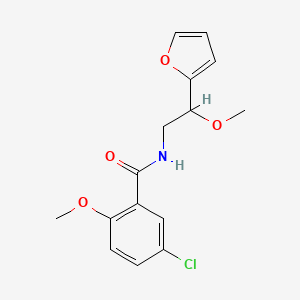
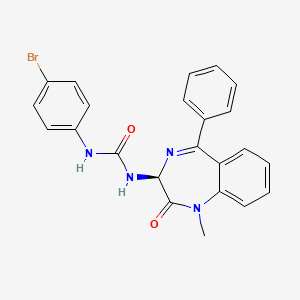
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)

![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)

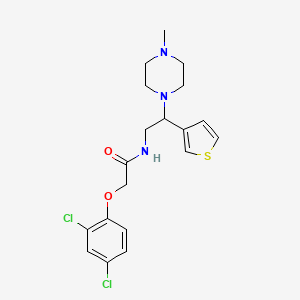
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)
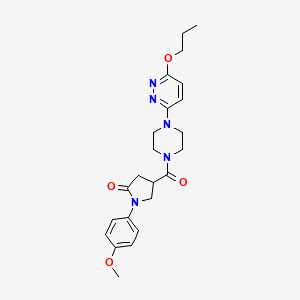
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)
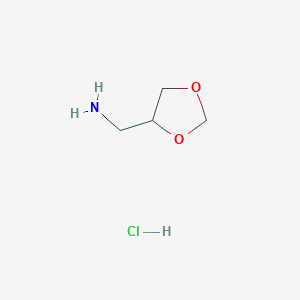
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2426214.png)